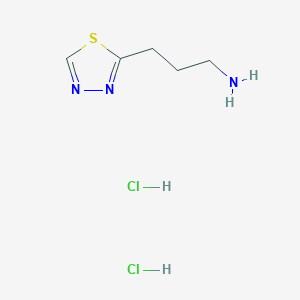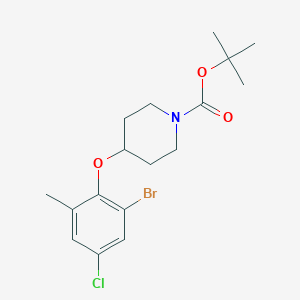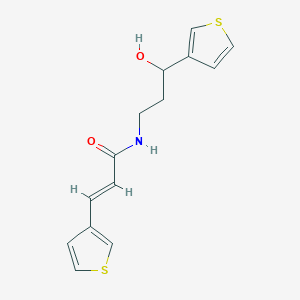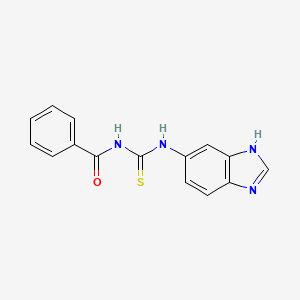![molecular formula C8H14ClN3O2 B2405130 [5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2230807-19-7](/img/structure/B2405130.png)
[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a chemical compound that includes an oxadiazole ring, which is a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains an oxan-4-yl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes an oxadiazole ring and an oxan-4-yl group . The InChI code for a related compound, “(3-methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride”, is 1S/C9H15N3O2.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H .
Physical And Chemical Properties Analysis
The molecular weight of a related compound, “(3-methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride”, is 233.7 . The compound is a powder and is stored at room temperature .
Applications De Recherche Scientifique
Anticancer Applications
Oxadiazoles have been found to have potential anticancer properties. For example, certain oxadiazole derivatives have shown anticancer activity against MCF-7 and HeLa cells . This suggests that “[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” could potentially be used in cancer research or treatment.
Vasodilator Applications
Oxadiazoles have also been used as vasodilators . Vasodilators are medications that open (dilate) blood vessels. They work directly on the muscles in the walls of your arteries, preventing the muscles from tightening and the walls from narrowing.
Anticonvulsant Applications
Another potential application of oxadiazoles is their use as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Antidiabetic Applications
Oxadiazoles have also been used in the treatment of diabetes . They could potentially be used to develop new antidiabetic drugs.
Agricultural Applications
Oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have been used to combat plant diseases that seriously threaten food security. For example, certain oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious disease in rice .
High Energy Applications
Oxadiazoles have been established as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that they could potentially be used in the development of high-energy materials.
Material Science Applications
Oxadiazoles are of considerable importance in different fields such as material science . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Pharmaceutical Compounds
The variation in the properties of oxadiazoles allows these molecules to be utilized as pharmaceutical compounds . They can be used as an important pharmacophore to create novel drug molecules .
Safety and Hazards
Propriétés
IUPAC Name |
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNLVGIHAJSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2405053.png)
![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)
![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)

![6-(3-methoxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2405060.png)
![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)


![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)
![Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2405068.png)
